Potassium octatrienoate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
1147842-10-1 |
|---|---|
Molecular Formula |
C8H9KO2 |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
potassium;(2E,4E,6E)-octa-2,4,6-trienoate |
InChI |
InChI=1S/C8H10O2.K/c1-2-3-4-5-6-7-8(9)10;/h2-7H,1H3,(H,9,10);/q;+1/p-1/b3-2+,5-4+,7-6+; |
InChI Key |
TWAMIPJUDRVMJD-DFASFAQMSA-M |
Isomeric SMILES |
C/C=C/C=C/C=C/C(=O)[O-].[K+] |
Canonical SMILES |
CC=CC=CC=CC(=O)[O-].[K+] |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Potassium Octatrienoate and Its Precursors
Regioselective and Stereoselective Synthesis of Octatrienoic Acid Derivatives
The creation of the C8 polyene chain of octatrienoic acid requires precise control over the formation of each double bond to ensure the correct E/Z configuration. Olefination reactions are the cornerstone of this process, offering reliable methods for carbon-carbon double bond formation.
Horner–Wadsworth–Emmons Olefination Approaches
The Horner–Wadsworth–Emmons (HWE) reaction is a widely utilized method for the stereoselective synthesis of alkenes from aldehydes or ketones. nrochemistry.com This reaction employs phosphonate (B1237965) carbanions, which are more nucleophilic and less basic than the corresponding ylides used in the Wittig reaction. wikipedia.org A significant advantage of the HWE reaction is its strong preference for forming (E)-alkenes, which arises from the thermodynamic stability of the intermediates leading to the trans product. wikipedia.orgorganic-chemistry.orgnih.gov The dialkylphosphate byproduct is also water-soluble, simplifying purification. organic-chemistry.org
For the synthesis of polyenes like octatrienoic acid, a sequential approach can be employed. For instance, a Julia–Kocienski condensation can first generate an (E)-allylic phosphonate, which then undergoes an HWE reaction with an appropriate aldehyde to extend the conjugated system. figshare.com
A crucial variation of this method is the Still-Gennari modification , which enables the synthesis of (Z)-alkenes with high selectivity. nrochemistry.com This is achieved by using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) in conjunction with strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) and 18-crown-6. nih.gov The electron-withdrawing groups accelerate the elimination of the oxaphosphetane intermediate, favoring the formation of the kinetically controlled Z-product. nrochemistry.com
| Reaction Type | Phosphonate Reagent | Typical Base | Major Alkene Isomer | Key Feature |
|---|---|---|---|---|
| Standard HWE | Dialkyl phosphonoacetate | NaH, NaOMe, BuLi | (E)-alkene | Thermodynamically controlled, excellent E-selectivity. wikipedia.orgorganic-chemistry.org |
| Still-Gennari Modification | Bis(trifluoroethyl)phosphonoacetate | KHMDS, 18-crown-6 | (Z)-alkene | Kinetically controlled, excellent Z-selectivity. nrochemistry.comnih.gov |
Wittig Reaction Applications in Polyene Synthesis
The Wittig reaction is another foundational olefination method, reacting an aldehyde or ketone with a phosphorus ylide (Wittig reagent) to form an alkene. mnstate.edu The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide used. organic-chemistry.org
Stabilized Ylides , which contain an electron-withdrawing group (e.g., an ester), are less reactive and their reactions are reversible. This allows for thermodynamic equilibrium to be reached, leading predominantly to the more stable (E)-alkene . organic-chemistry.org
Non-stabilized (or Unstabilized) Ylides , where the group attached to the carbanion is typically an alkyl group, react rapidly and irreversibly. The reaction proceeds through a kinetically controlled pathway, favoring a transition state that minimizes steric interactions and leads to the (Z)-alkene . wikipedia.orgyoutube.com
This dichotomy in stereoselectivity makes the Wittig reaction a versatile tool for constructing polyene systems with specific geometric requirements. organic-chemistry.orgwikipedia.org For instance, a synthesis could involve the use of a non-stabilized ylide to form a Z-configured double bond at one step, and a stabilized ylide to form an E-configured double bond in another. nih.gov
A notable variation is the Schlosser modification , which can be used to invert the typical selectivity of non-stabilized ylides. By treating the intermediate betaine (B1666868) with a strong base like phenyllithium (B1222949) at low temperatures, it can be epimerized to the more stable threo-betaine, which then collapses to form the (E)-alkene upon warming. wikipedia.org
| Ylide Type | Substituent on Carbanion | Reaction Control | Major Alkene Isomer |
|---|---|---|---|
| Non-stabilized | Alkyl, H | Kinetic | (Z)-alkene youtube.com |
| Stabilized | Ester, Ketone, CN | Thermodynamic | (E)-alkene organic-chemistry.org |
Organometallic Reagents in Octatrienoate Synthesis
Organometallic reagents are essential for the formation of carbon-carbon bonds and are frequently used to assemble the precursors required for olefination reactions. sigmaaldrich.comoxfordsciencetrove.com Reagents like Grignard (R-MgX) and organolithium (R-Li) compounds act as powerful carbon nucleophiles. pharmacy180.commsu.edu
Their primary application in this context is the synthesis of the aldehyde or ketone fragments that will be joined together using the Wittig or HWE reactions. For example, a Grignard reagent can add to an ester to form a ketone or to formaldehyde (B43269) to create a primary alcohol, which can then be oxidized to an aldehyde. oxfordsciencetrove.compharmacy180.commsu.edu
Furthermore, transition metal catalysis provides direct pathways to build the C8 backbone. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are powerful methods for joining sp2-hybridized carbons to construct conjugated diene and polyene systems. youtube.com These reactions typically involve coupling an organometallic component (e.g., an organoboron or organozinc species) with an organic halide in the presence of a palladium catalyst. youtube.com
| Reagent Type | General Formula | Primary Synthetic Use |
|---|---|---|
| Grignard Reagents | R-MgX | Nucleophilic addition to carbonyls to form alcohol precursors. oxfordsciencetrove.com |
| Organolithium Reagents | R-Li | Highly reactive nucleophiles for C-C bond formation; can react with carboxylates to form ketone precursors. pharmacy180.com |
| Palladium Catalysis | Pd(0) / Pd(II) | Cross-coupling reactions (e.g., Suzuki, Negishi) to form C(sp2)-C(sp2) bonds for polyene construction. youtube.com |
Functionalization and Derivatization Pathways
Once the octatrienoic acid carbon skeleton is synthesized, its terminal carboxylic acid group serves as a handle for further functionalization, most commonly to form esters. Additionally, the polyene chain itself can be modified to introduce heteroatoms, creating analogs with different electronic and physical properties.
O-Alkylation and Acylation Reactions for Ester Formation
The conversion of octatrienoic acid to its corresponding esters, such as potassium octatrienoate, is a straightforward but important derivatization. Several standard methods can be employed.
Fischer-Speier Esterification : This is a classic acid-catalyzed reaction between a carboxylic acid and an excess of an alcohol. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org The reaction is an equilibrium, which is typically driven toward the ester product by removing water as it is formed or by using the alcohol as the solvent. organic-chemistry.orgmasterorganicchemistry.com
O-Alkylation of a Carboxylate Salt : The potassium salt of octatrienoic acid can be formed by deprotonation with a base like potassium hydroxide (B78521). This carboxylate anion can then act as a nucleophile, reacting with an alkyl halide (e.g., methyl iodide or ethyl bromide) in an SN2 reaction to yield the corresponding ester. acs.org
Palladium-Catalyzed Esterification : Modern cross-coupling methods allow for the esterification of carboxylic acids with aryl iodides using a palladium catalyst, providing a route to aryl esters. nagoya-u.ac.jpnih.gov
Other Methods : Reagents such as diazo compounds can convert carboxylic acids to esters under mild conditions, which is useful if the polyene is sensitive to strong acids or high temperatures. researchgate.net Using orthoesters or O-alkylisoureas are also effective methods for alkylation. organic-chemistry.orgtcichemicals.com
| Method | Reactants | Conditions | Key Advantage |
|---|---|---|---|
| Fischer Esterification | Octatrienoic acid + Alcohol | Acid catalyst (H₂SO₄, TsOH), Heat | Economical for large-scale synthesis. masterorganicchemistry.com |
| O-Alkylation | This compound + Alkyl halide | SN2 conditions | Mild conditions, avoids strong acid. acs.org |
| Diazoalkane Reaction | Octatrienoic acid + Diazoalkane | Neutral, room temperature | Fast and proceeds under neutral conditions. researchgate.net |
Synthesis of Oxygen- and Nitrogen-Containing Polyene Analogs
Introducing heteroatoms like oxygen or nitrogen into the conjugated polyene backbone creates analogs with modified properties. The synthesis of these compounds can be achieved either by building the molecule from heteroatom-containing precursors or by late-stage functionalization of the polyene chain.
Oxygen-Containing Analogs : The synthesis of oxygen-containing polycyclic compounds can be achieved through precursor methods where an oxygen atom is embedded in a ring system, which is later converted to the final conjugated structure. beilstein-journals.org For acyclic polyenes, strategies could involve the epoxidation of one or more double bonds, followed by ring-opening reactions to install hydroxyl or alkoxy groups.
Nitrogen-Containing Analogs : The on-surface synthesis of nitrogen-containing conjugated polymers has emerged as a powerful strategy, often involving the dehalogenation and homocoupling of nitrogen-containing precursors on metallic surfaces like silver or gold. diva-portal.orgnih.gov Such approaches allow for the creation of extended π-systems that are difficult to produce through conventional solution chemistry. nih.gov These methods demonstrate how nitrogen atoms can be strategically placed within a conjugated backbone to influence the final electronic structure of the material. diva-portal.org
Reductive Conditions in Octatrienoate Derivatization
The derivatization of octatrienoate moieties under reductive conditions primarily involves the saturation of its carbon-carbon double bonds. Catalytic hydrogenation is a fundamental and widely employed technique for such transformations. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst to reduce unsaturated functional groups. The choice of catalyst, solvent, temperature, and pressure are critical parameters that dictate the efficiency and selectivity of the reduction.
The state-of-the-art in hydrogenation catalysis has traditionally been dominated by noble metal complexes based on ruthenium, iridium, and rhodium. However, there is a growing interest in developing more sustainable catalysts using earth-abundant 3d metals like manganese and nickel. nih.gov
Catalytic Systems:
Manganese (Mn) Catalysts: Recent research has highlighted highly efficient Mn(I) pincer complexes that demonstrate excellent productivity and stability in hydrogenation catalysis. nih.gov These systems can achieve near-quantitative hydrogenation of various unsaturated functional groups, including ketones, imines, aldehydes, and esters, at low catalyst loadings. nih.gov The activation of the Mn(I) pre-catalyst is crucial for its performance, with hydride donor promoters significantly improving catalytic activity. nih.gov
Nickel (Ni) Catalysts: Nickel-based catalysts, such as Raney-nickel and nickel satin (NiSat™), are widely used in industrial hydrogenation processes. clariant.comgoogle.com Paul Sabatier's pioneering work demonstrated that the activity of metallic catalysts like nickel depends significantly on their preparation method and surface structure. researchgate.net These catalysts are effective for a range of reductions and can be tailored for selectivity in liquid-phase, trickle-bed, or gas-phase processes. clariant.com
The application of these reductive conditions to an octatrienoate derivative would result in the saturation of one or more of the three double bonds, yielding octenoate, octanoate, or partially hydrogenated isomers, depending on the reaction conditions and catalyst selectivity.
Table 1: Overview of Catalytic Systems for Hydrogenation
| Catalyst Type | Metal | Typical Substrates | Key Features |
|---|---|---|---|
| Pincer Complex | Manganese (Mn) | Ketones, Aldehydes, Imines, Esters | High efficiency (TOF up to 41,000 h⁻¹), high stability (TON up to 200,000), operates at low catalyst loadings (5-200 ppm). nih.gov |
| Raney Catalyst | Nickel (Ni) | Aromatic nitro compounds, various unsaturated bonds | Activity depends on preparation method; widely used historically and in industry. google.comresearchgate.net |
Chemo-Enzymatic Synthesis of Polycyclic Tetramate Macrolactam Precursors
Polycyclic tetramate macrolactams (PoTeMs) are a class of natural products derived from a common polyene tetramate precursor. researchgate.netnih.gov The biosynthesis of these complex molecules involves a unique iterative polyketide synthase/non-ribosomal peptide synthetase (iPKS/NRPS) system. researchgate.netmdpi.com Chemo-enzymatic synthesis leverages this natural machinery by combining chemical synthesis of a precursor with enzymatic transformations to generate structural diversity. researchgate.net
This approach allows for the modification of the PoTeM core structure in ways not currently possible through direct bioengineering. researchgate.netresearchgate.net A key strategy involves the chemical synthesis of analogs of the natural precursor, lysobacterene A, which are then subjected to the action of cyclizing enzymes. researchgate.net
Key Steps and Findings:
Precursor Synthesis: A streamlined synthetic route is developed to access the polyene tetramate precursor. This has been successfully applied to synthesize both the natural precursor, lysobacterene A, and extended analogs where the natural L-ornithine building block is replaced by L-lysine. researchgate.netnih.gov
Enzymatic Cyclization: The synthesized precursors are then treated with the cognate PoTeM cyclases, such as IkaBC. researchgate.net These oxidoreductase enzymes catalyze the formation of the characteristic carbocyclic ring systems of the PoTeM family. researchgate.netmdpi.com
Generation of Novel Structures: This chemo-enzymatic method has corroborated the catalytic competence of IkaBC to process synthetic precursors, producing larger macrolactams and yielding novel structures like homo-ikarugamycin. researchgate.netresearchgate.net This establishes a new structural framework for the PoTeM class of natural products. researchgate.net
The power of this strategy lies in the substrate promiscuity of the tailoring enzymes, which can accept modified precursors, thus enabling the diversification of the final polycyclic structures. researchgate.net
Table 2: Components of the Chemo-Enzymatic Synthesis of PoTeM Precursors
| Component | Type | Function | Example |
|---|---|---|---|
| Biosynthetic Machinery | iPKS/NRPS | Produces the universal polyene tetramate precursor. researchgate.net | IkaA |
| Natural Precursor | Polyene Tetramate | The starting point for enzymatic cyclization. researchgate.net | Lysobacterene A |
| Synthetic Precursor | Precursor Analog | Chemically synthesized to introduce structural modifications. researchgate.net | L-lysine derived lysobacterene A analog |
| Cyclizing Enzyme | Oxidoreductase | Catalyzes the formation of the polycyclic core structure. researchgate.net | IkaBC |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignmentresearchgate.networdpress.com
NMR spectroscopy is an indispensable tool for determining the relative stereochemistry of organic compounds. wordpress.com For polyunsaturated systems like potassium octatrienoate, which can exist as multiple geometric isomers (e.g., all-trans, cis-trans mixtures), NMR provides the necessary data to distinguish between these forms through the analysis of chemical shifts and coupling constants. wordpress.com
¹H NMR Spectral Analysis of Polyene Systemsresearchgate.netactachemscand.orgresearchgate.net
The ¹H NMR spectrum of a conjugated polyene such as the octatrienoate anion is characterized by signals in the olefinic region (typically δ 5.0–7.0 ppm). The precise chemical shifts (δ) and proton-proton coupling constants (J-values) of the vinyl protons are highly dependent on their chemical environment and geometric arrangement (cis or trans). actachemscand.orglibretexts.org
Key features in the ¹H NMR spectrum that aid in stereochemical assignment include:
Chemical Shifts (δ): Protons in a conjugated system experience varying degrees of shielding or deshielding depending on their position. Protons on the inner part of the polyene chain are generally found further downfield compared to those at the terminus.
Coupling Constants (J): The magnitude of the vicinal coupling constant (³J) between two protons on a double bond is stereochemically diagnostic. For vinylic hydrogens, a trans configuration typically exhibits a larger coupling constant (³J = 11–18 Hz) compared to a cis configuration (³J = 6–15 Hz). libretexts.orgucsd.edu Long-range couplings (⁴J or ⁵J) can also be observed in polyene systems, providing additional structural information. actachemscand.org
For a hypothetical all-trans-2,4,6-octatrienoate anion, the expected ¹H NMR data would reflect these principles. The protons would exhibit distinct signals with coupling constants indicative of their trans relationships, allowing for unambiguous assignment.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| H-2 | ~5.8 | d | ³J2,3 ≈ 15 |
| H-3 | ~7.2 | dd | ³J3,2 ≈ 15, ³J3,4 ≈ 11 |
| H-4 | ~6.5 | m | ³J4,3 ≈ 11, ³J4,5 ≈ 14 |
| H-5 | ~6.8 | m | ³J5,4 ≈ 14, ³J5,6 ≈ 10 |
| H-6 | ~6.3 | m | ³J6,5 ≈ 10, ³J6,7 ≈ 15 |
| H-7 | ~5.9 | dq | ³J7,6 ≈ 15, ³J7,8 ≈ 7 |
| H-8 (CH₃) | ~1.8 | d | ³J8,7 ≈ 7 |
Mass Spectrometry for Molecular Structure and Fragmentation Analysisnih.govyoutube.com
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov For unsaturated molecules like this compound, specialized MS techniques are essential for pinpointing the exact locations of the double bonds.
Tandem Mass Spectrometry (MS/MS) for Double Bond Localizationshimadzu.comnih.govsciex.com
Tandem mass spectrometry (MS/MS) is a crucial technique for the structural elucidation of unsaturated fatty acids and related compounds. eurekaselect.comnih.gov Direct fragmentation of the carboxylate anion of octatrienoate via collision-induced dissociation (CID) may not provide sufficient information to locate the double bonds. sciex.com Therefore, derivatization techniques are often employed prior to MS/MS analysis.
One effective strategy involves the Paternò-Büchi reaction, where the analyte is subjected to a photochemical reaction with a reagent like acetone (B3395972) in the ion source. sciex.com This forms oxetane (B1205548) adducts at each double bond. Subsequent MS/MS fragmentation of these adducts leads to characteristic product ions that reveal the original positions of the double bonds. sciex.com Other methods, such as epoxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) followed by CID, also generate diagnostic fragments that allow for the localization of double bonds. nih.gov Oxygen attachment dissociation (OAD) is another emerging technique that generates position-specific fragments without prior derivatization. shimadzu.com
Analysis of Methylene-Interrupted and Conjugated Yne-ene Systems
| Precursor Ion Type | Fragmentation Method | Expected Diagnostic Fragments | Information Gained |
|---|---|---|---|
| Oxetane Adduct | CID | Cleavage on either side of the original C=C bond | Precise localization of the three double bonds |
| Epoxide Adduct | CID | Fragment pairs with a 16 Da mass difference | Localization of the three double bonds nih.gov |
| [M-H]⁻ Anion | OAD | Cleavage of C-C bonds adjacent to double bonds | Precise localization of the three double bonds shimadzu.com |
Vibrational Spectroscopy for Conformational and Bonding Analysismsu.edu
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule and its bonding arrangement. msu.edu By analyzing the absorption of infrared radiation at specific frequencies, the vibrational modes (stretching, bending) of different bonds can be identified. vscht.cz
Fourier Transform Infrared (FTIR) Spectroscopy Studiesresearchgate.netresearchgate.netsciencepublishinggroup.com
The FTIR spectrum of this compound is dominated by characteristic absorptions from the carboxylate group (COO⁻) and the conjugated polyene backbone. The frequencies of the carboxylate stretching vibrations are particularly sensitive to the nature of the cation and the coordination geometry. nih.gov
Key vibrational bands for this compound include:
Carboxylate (COO⁻) Stretching: The carboxylate anion exhibits two characteristic stretching vibrations: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ). For ionic carboxylates like potassium salts, the asymmetric stretch typically appears in the 1510–1650 cm⁻¹ range, while the symmetric stretch is found between 1280–1400 cm⁻¹. 911metallurgist.com The separation between these two bands (Δν) can provide insights into the coordination mode of the carboxylate group. sciencepublishinggroup.com
C=C Stretching: The conjugated carbon-carbon double bonds of the polyene chain give rise to stretching vibrations in the 1600–1680 cm⁻¹ region. libretexts.org The intensity of these bands is often enhanced by the conjugation.
C-H Vibrations: The spectrum also contains C-H stretching vibrations for the sp²-hybridized carbons of the polyene chain (typically above 3000 cm⁻¹) and the sp³-hybridized terminal methyl group (below 3000 cm⁻¹). libretexts.org C-H bending vibrations (out-of-plane, "oop") in the 650-1000 cm⁻¹ region can also be diagnostic of the double bond stereochemistry. libretexts.org
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Asymmetric Stretch (νₐₛ) | Carboxylate (COO⁻) | 1540 - 1650 911metallurgist.comresearchgate.net | Strong |
| Symmetric Stretch (νₛ) | Carboxylate (COO⁻) | 1300 - 1420 sciencepublishinggroup.comresearchgate.net | Strong |
| C=C Stretch | Conjugated Alkene | 1600 - 1680 libretexts.org | Medium-Strong |
| C-H Stretch | sp² C-H (Vinyl) | 3000 - 3100 libretexts.org | Medium |
| C-H Stretch | sp³ C-H (Methyl) | 2850 - 2960 libretexts.org | Medium |
| C-H Bend (oop) | C=C-H | 650 - 1000 libretexts.org | Strong |
Raman Spectroscopy Investigations
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering insights into its chemical structure and composition. For this compound, the Raman spectrum would be characterized by specific vibrational modes associated with its polyene chain and carboxylate group.
The most prominent features in the Raman spectrum of a polyene-containing molecule like octatrienoate are the C=C (ethylenic) and C-C stretching bands. The positions and intensities of these bands are highly dependent on the length of the conjugated polyene chain. An increase in the number of conjugated double bonds leads to a monotonous shift of the most intense C=C and C-C bands towards lower wavenumbers, accompanied by an increase in band intensity. Theoretical studies on polyenes using density functional theory (DFT) have corroborated these experimental observations.
The carboxylate group (COO⁻) also exhibits characteristic Raman bands. The symmetric and antisymmetric stretching modes of the carboxylate group are sensitive to its chemical environment, including the nature of the counter-ion (in this case, potassium) and intermolecular interactions such as hydrogen bonding in aqueous solutions.
Key Expected Raman Bands for Octatrienoate Anion:
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |
| C=C Stretching (in-phase) | 1500 - 1650 | The most intense band in the spectrum of polyenes. Its position shifts to lower frequency with increasing conjugation length. |
| C-C Stretching | 1100 - 1200 | Another strong band characteristic of the polyene backbone. |
| Carboxylate (COO⁻) Symmetric Stretch | 1350 - 1450 | Provides information on the coordination of the carboxylate group with the potassium ion. |
| Carboxylate (COO⁻) Antisymmetric Stretch | 1540 - 1610 | Often overlaps with the C=C stretching bands, making definitive assignment challenging without isotopic labeling or theoretical calculations. |
| C-H in-plane bending | 1250 - 1350 | A series of bands related to the vibrations of the hydrogen atoms attached to the polyene chain. |
| C-H out-of-plane bending (twisting) | 950 - 1000 | These modes are also characteristic of the polyene structure. |
This table is generated based on typical values for polyenes and carboxylates; specific values for octatrienoate may vary.
Photoelectron Spectroscopy and Imaging of Octatrienoate Anions
Photoelectron spectroscopy (PES) provides fundamental information about the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon photoionization. For the octatrienoate anion, PES can determine its electron affinity and characterize its electronically excited states.
Cryogenic NIPES is a high-resolution technique that involves photodetachment of electrons from cryogenically cooled anions. nih.gov Cooling the anions to low temperatures simplifies the photoelectron spectrum by reducing vibrational hot bands, allowing for a more precise determination of the electron affinity (EA) of the corresponding neutral radical and the vibrational frequencies of the neutral species. nsf.gov
For the octatrienoate anion, a NIPES spectrum would reveal the energy required to remove an electron from the highest occupied molecular orbital (HOMO), which is primarily located on the carboxylate group and delocalized across the conjugated π-system. The spectrum would consist of a series of peaks, with the lowest binding energy peak corresponding to the transition from the vibrational ground state of the anion to the vibrational ground state of the neutral octatrienoate radical (the 0-0 transition). This provides a precise value for the adiabatic electron affinity. Additional peaks at higher binding energies would correspond to transitions to vibrationally excited states of the neutral radical, providing information about its vibrational frequencies.
The dominant photodetachment channel for carboxylate anions is often decarboxylation, driven by the stability of CO₂. nih.gov Photoelectron spectroscopy can be used to study the structure and energetics of both the carboxylate anions and their corresponding radicals. nih.gov
Time-resolved photoelectron imaging (TRPEI) is a pump-probe technique that allows for the study of the dynamics of excited electronic states on ultrafast timescales. kyoto-u.ac.jpnih.gov In a TRPEI experiment on the octatrienoate anion, a pump laser pulse would excite the anion to a higher electronic state, and a subsequent probe laser pulse would detach an electron at a variable time delay.
By measuring the photoelectron kinetic energy and angular distribution as a function of the pump-probe delay, the evolution of the excited state population can be tracked in real-time. berkeley.edu This can reveal information about processes such as internal conversion, intersystem crossing, and vibrational relaxation. For a polyanion, the photoelectron angular distributions can be influenced by the positions of localized excess charges, and can also be sensitive to molecular dynamics such as rotation. worktribe.com
X-ray Diffraction (XRD) for Solid-State Structural Determination
X-ray diffraction (XRD) on a single crystal of this compound would provide the most definitive structural information, including bond lengths, bond angles, and the crystal packing arrangement. While a specific crystal structure for this compound is not available, general features can be predicted based on the structures of other potassium carboxylates.
In the solid state, potassium carboxylates typically form ionic lattices where the potassium cations are coordinated to the oxygen atoms of the carboxylate groups. The coordination number and geometry around the potassium ion can vary depending on the size and shape of the carboxylate anion and the presence of any solvent molecules of crystallization.
The octatrienoate anions would likely arrange themselves in a way that maximizes van der Waals interactions between the long hydrocarbon chains, potentially leading to a layered or sheet-like structure. The conjugated polyene chains would be expected to be nearly planar.
Hypothetical Crystallographic Data for this compound:
| Parameter | Expected Value/System |
| Crystal System | Likely monoclinic or orthorhombic, common for long-chain carboxylates. |
| Space Group | Dependent on the packing symmetry. |
| Unit Cell Dimensions | The a, b, and c parameters would be influenced by the length of the octatrienoate chain and the coordination around the potassium ion. |
| Coordination of K⁺ | The potassium ion would be coordinated by multiple oxygen atoms from neighboring carboxylate groups, with typical K-O bond distances in the range of 2.6 to 3.0 Å. |
| Anion Conformation | The octatrienoate chain would likely adopt an all-trans or nearly all-trans conformation to minimize steric hindrance and maximize π-orbital overlap. |
This table is speculative and based on the known crystal structures of other potassium carboxylates.
UV-visible Absorption Spectroscopy
UV-visible absorption spectroscopy probes the electronic transitions within a molecule. The octatrienoate anion, with its extended conjugated π-system, is expected to absorb strongly in the UV region. The absorption spectrum is dominated by a π → π* transition, where an electron is promoted from a bonding π molecular orbital to an antibonding π* molecular orbital.
The wavelength of maximum absorption (λmax) is directly related to the extent of conjugation. For polyenes, increasing the number of conjugated double bonds shifts the λmax to longer wavelengths (a bathochromic shift) and increases the molar absorptivity (a hyperchromic effect). libretexts.org Simple carboxylic acids show a weak n→π∗ transition in the 200–215 nm range. jove.comntu.edu.sg However, in highly conjugated systems like octatrienoate, the more intense π→π∗ transition would be the most prominent feature. jove.comntu.edu.sg
The position of λmax can also be influenced by the solvent polarity. For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic or hypsochromic shift.
Estimated UV-visible Absorption Data for Octatrienoate Anion:
| Transition | Expected λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent Effects |
| π → π | 250 - 300 | > 20,000 | The λmax is expected to be in this range based on the Woodward-Fieser rules for conjugated polyenes. The exact value would depend on the specific conformation and solvent. |
| n → π | ~210 | < 1000 | This transition, originating from the non-bonding electrons on the carboxylate oxygen atoms, would be much weaker and likely obscured by the strong π → π* absorption. masterorganicchemistry.com |
This table provides estimated values based on the principles of UV-visible spectroscopy for conjugated systems.
Computational and Theoretical Investigations of Potassium Octatrienoate and Analogs
Quantum Chemical Computations for Electronic Structure and Dynamics
Quantum chemical methods are essential for describing the distribution of electrons and the energy landscape of molecules. These calculations are fundamental to predicting molecular properties and reactivity.
Density Functional Theory (DFT) has become a widely used method for studying the electronic properties of medium to large-sized molecules due to its balance of accuracy and computational cost. For analogs of potassium octatrienoate, such as potassium 2,4-hexadienoate (potassium sorbate), DFT has been employed to elucidate its vibrational, electronic, and reactivity properties.
In a study of potassium sorbate, structure optimization was performed using several hybrid functionals, with the M06-2X functional in conjunction with the 6-311(d)G+ basis set providing geometric parameters, as well as infrared and UV-vis spectra, that were in good agreement with experimental data. The analysis of Frontier Molecular Orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the chemical reactivity. For the 2,4-hexadienoate anion, the HOMO is primarily localized on the carboxylate group, while the LUMO is distributed along the conjugated π-system of the carbon chain. The energy gap between the HOMO and LUMO is a key descriptor of chemical reactivity and stability.
Table 1: Calculated Global Reactivity Descriptors for 2,4-Hexadienoate Anion
| Descriptor | Value (eV) |
| HOMO Energy | -2.85 |
| LUMO Energy | 1.97 |
| Energy Gap (ΔE) | 4.82 |
| Ionization Potential (I) | 2.85 |
| Electron Affinity (A) | -1.97 |
| Electronegativity (χ) | 0.44 |
| Chemical Hardness (η) | 2.41 |
| Chemical Softness (S) | 0.21 |
| Electrophilicity Index (ω) | 0.04 |
Data derived from a DFT study on potassium 2,4-hexadienoate.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for mapping out the potential energy surfaces of chemical reactions. These calculations can identify transition states, intermediates, and reaction products, thereby elucidating detailed mechanistic pathways. For reactions involving polyenoates, ab initio calculations can be used to explore processes such as isomerization, cyclization, and dissociation.
The electronic excited states of conjugated systems like this compound are often multiconfigurational in nature, meaning that a single electronic configuration is insufficient to describe their wave function accurately. Multiconfigurational self-consistent field (MCSCF) methods, such as the Complete Active Space Self-Consistent Field (CASSCF) method, are essential for a proper description of these states. acs.org These methods provide a more accurate picture of the electronic structure and potential energy surfaces of excited states, which is crucial for understanding photochemical processes.
Following a CASSCF calculation, methods like Complete Active Space Second-Order Perturbation Theory (CASPT2) or N-Electron Valence State Perturbation Theory (NEVPT2) are often used to include dynamic electron correlation, leading to more accurate energy predictions. nih.gov These approaches are critical for studying the photochemistry of polyenes, where the ordering and energies of the excited states determine the photophysical and photochemical outcomes. nih.gov For example, in linear polyenes, the relative energies of the optically allowed 1Bu+ state and the optically forbidden 2Ag- state are key to understanding their fluorescence properties and reactivity. Multiconfigurational methods are necessary to correctly describe the electronic character and potential energy surfaces of these and other excited states. nih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling plays a pivotal role in unraveling the intricate details of chemical reaction mechanisms, providing insights that complement experimental studies.
The absorption of light by molecules like this compound can lead to electronic excitation, initiating a series of events that may result in dissociation or decarboxylation. Computational modeling can simulate these dynamics, providing a time-resolved view of the molecular transformations. The mechanism of photoinduced decarboxylation often involves the formation of radical intermediates. researchgate.net For carboxylic acids, this process can be sensitized by other molecules like aromatic ketones, proceeding through the formation of an exciplex. rsc.org
Computational studies on the photodecarbonylation of related compounds, such as cyclopropenones, have utilized a combination of multiconfigurational quantum mechanical calculations and non-adiabatic molecular dynamics to uncover the excited-state reaction mechanisms. nih.gov These studies reveal the involvement of conical intersections, which are points on the potential energy surface where different electronic states have the same energy, facilitating rapid radiationless decay back to the ground state or to other excited states. The dynamics of these processes are often ultrafast, occurring on the femtosecond timescale.
While specific computational studies on the photoinduced dissociation and decarboxylation of this compound are limited, the theoretical frameworks developed for other carboxylic acids and conjugated systems provide a basis for understanding its potential photochemical behavior.
The conjugated double bond system in this compound allows for the possibility of various isomerization and cyclization reactions. Computational modeling can be used to explore the mechanisms of these transformations. For instance, cis-trans isomerization around the carbon-carbon double bonds is a common process in polyenes, and computational methods can determine the energy barriers and transition state structures for these isomerizations.
Similarly, cyclization reactions, which lead to the formation of ring structures, can be investigated. Theoretical studies on the cyclization of other unsaturated systems have successfully elucidated the underlying mechanisms, including the identification of key intermediates and transition states. For example, the cycloisomerization of alkynoic acids has been studied using DFT to map out the reaction mechanism, which involves the intramolecular addition of the carboxylic acid to the alkyne.
Computational investigations into the isomerization of oleic acid, another unsaturated fatty acid, have shown that the process is highly dependent on the reaction conditions, with oxidation playing a key role in lowering the energy barrier for cis-trans isomerization. rsc.org These types of computational studies provide a detailed understanding of the factors that control the reaction pathways and product distributions in isomerization and cyclization reactions.
Ground-State Dynamics Following Photoexcitation
The study of ground-state dynamics after photoexcitation in conjugated polyenes, the class of molecules to which the octatrienoate anion belongs, is crucial for understanding the fundamental processes that govern energy dissipation and localization in these systems. nih.gov Computational methods, particularly excited-state molecular dynamics simulations, provide a window into these ultrafast events. aps.org
Upon photoexcitation, the molecule transitions from its ground state (S0) to an excited singlet state (S1). This process creates an exciton, which is initially delocalized across the conjugated π-system of the molecule. nih.gov However, this delocalized state is short-lived. Strong coupling between the electronic and nuclear (vibrational) degrees of freedom drives a rapid relaxation process. nih.govaps.org
Simulations show that this relaxation often leads to the formation of a self-localized vibronic excitation, sometimes referred to as a "breather" or a multiquanta bound state, on a femtosecond timescale (e.g., around 34 fs in some polyenes). nih.gov This localization is accompanied by specific changes in the molecule's geometry, identifying the nuclear motions most strongly coupled to the electronic transition. These motions typically include fast bond-stretching modes and slower torsional modes. aps.org
The excited state has a finite lifetime and eventually returns to the ground state. In many organic molecules, this deactivation occurs nonradiatively through a process called internal conversion. mdpi.com This ultrafast process populates a vibrationally "hot" electronic ground state (S0*), which then dissipates the excess vibrational energy to its surroundings over a period of picoseconds. mdpi.com Time-resolved spectroscopic techniques, supported by theoretical simulations like trajectory surface hopping (TSH) dynamics, are instrumental in tracking these rapid internal conversion and intersystem crossing events. chemrxiv.org
| Event | Typical Timescale | Description | Key Nuclear Motions Involved |
|---|---|---|---|
| Photoexcitation (S0 → S1) | Instantaneous | Absorption of a photon promotes an electron to a higher energy orbital, creating a delocalized exciton. nih.gov | N/A |
| Exciton Self-Localization | Femtoseconds (fs) | The initial delocalized excitation localizes onto a smaller section of the conjugated chain due to strong electron-phonon coupling. nih.govaps.org | Bond-length alternation, torsional changes. aps.org |
| Internal Conversion (S1 → S0*) | Sub-picosecond (ps) | Nonradiative decay from the lowest excited singlet state to a vibrationally excited ("hot") ground state. mdpi.com | Stretching and bending modes. |
| Vibrational Cooling | Picoseconds (ps) | The molecule in the "hot" ground state dissipates excess vibrational energy to the surrounding environment, returning to thermal equilibrium. mdpi.com | Low-frequency modes. |
Molecular Modeling and Docking Studies for Ligand-Receptor Interactions
Molecular modeling and docking are powerful computational tools used to predict and analyze the interaction between a ligand, such as the octatrienoate anion, and a biological receptor, typically a protein. tandfonline.com These methods are fundamental in drug discovery and bioinorganic chemistry to understand binding affinity and specificity. tandfonline.com
The process begins with generating 3D structures of both the ligand and the receptor. Molecular docking software, such as AutoDock Vina, is then used to predict the preferred binding pose of the ligand within the active site of the receptor. tandfonline.comnih.gov The software calculates a binding energy or docking score (typically in kcal/mol), which estimates the strength of the interaction; a more negative value indicates a stronger binding affinity. nih.gov
For a ligand like octatrienoate, the carboxylate group (-COO⁻) is a critical feature for binding. It can act as a hydrogen bond acceptor and participate in strong electrostatic interactions with positively charged or polar amino acid residues in the receptor's binding pocket, such as Arginine, Lysine, or Histidine. nih.govscienceopen.com The conjugated hydrocarbon chain can form van der Waals and hydrophobic interactions with nonpolar residues. nih.gov
While docking provides a static snapshot of the interaction, molecular dynamics (MD) simulations are often employed for further refinement. nih.gov MD simulations model the movement of atoms in the ligand-receptor complex over time (from nanoseconds to microseconds), providing insights into the stability of the binding pose, the flexibility of the complex, and the role of solvent molecules. nih.govnih.gov
| Parameter | Value/Description | Significance |
|---|---|---|
| Binding Energy | -7.2 kcal/mol | Indicates a favorable and stable binding interaction. nih.gov |
| Interacting Residues | ARG 145, LYS 121, PHE 250 | Specific amino acids in the active site that form contacts with the ligand. |
| Hydrogen Bonds | 2 (with ARG 145, LYS 121) | Strong, directional interactions involving the carboxylate group, crucial for binding specificity. nih.gov |
| Hydrophobic Interactions | 1 (with PHE 250) | Interactions involving the nonpolar polyene chain, contributing to overall binding affinity. nih.gov |
| Root-Mean-Square Deviation (RMSD) | 1.5 Å | A low RMSD value in MD simulations following docking suggests the binding pose is stable. nih.gov |
In Silico Frameworks for Design and Screening of Functional Materials
In silico frameworks leverage computational power to design and screen new functional materials with desired properties, accelerating discovery and reducing the need for extensive empirical synthesis and testing. slideshare.net For materials based on conjugated organic molecules like this compound, these frameworks can be used to predict electronic, optical, and charge-transport properties.
A typical in silico workflow begins with the generation of a large library of candidate structures. This can be done by systematically modifying a base structure (like octatrienoate) with different functional groups or by using generative models based on machine learning. slideshare.net
Next, high-throughput computational screening is performed. In this stage, the properties of each candidate material are calculated using quantum chemical methods like Density Functional Theory (DFT). scienceopen.com These calculations can predict fundamental properties such as the electronic band gap, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and absorption spectra, which are critical for applications in electronics and photovoltaics. tandfonline.com
Large datasets of calculated material properties, such as those found in open databases like The Materials Project, can be used to train machine learning models. slideshare.net These models, including convolutional variational autoencoders, can then predict the properties of new, un-synthesized materials much faster than direct quantum chemical calculations, enabling the rapid screening of vast chemical spaces. slideshare.net Promising candidates identified through this hierarchical screening process can then be prioritized for experimental synthesis and characterization.
| Step | Methodology | Objective |
|---|---|---|
| 1. Candidate Generation | Combinatorial chemistry, generative machine learning models. | Create a large, diverse library of virtual chemical structures. slideshare.net |
| 2. Structure Optimization | Molecular mechanics or semi-empirical methods. | Rapidly determine low-energy conformations for all candidates. |
| 3. High-Throughput Property Calculation | Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT). | Accurately calculate key electronic and optical properties (e.g., band gap, spectra). tandfonline.comscienceopen.com |
| 4. Machine Learning Model Training | Using large existing or newly generated datasets (e.g., The Materials Project). slideshare.net | Develop predictive models that can estimate material properties instantly. |
| 5. Virtual Screening and Filtering | Applying the trained ML models and property criteria. | Rapidly screen millions of candidates to identify a small subset with the desired properties. slideshare.net |
| 6. Experimental Validation | Synthesis and laboratory characterization. | Confirm the predicted properties of the most promising candidates. |
Biological and Biochemical Mechanisms of Action
Mechanistic Studies of Biological Activities
Scientific literature currently lacks specific studies detailing the molecular mechanisms of stereoselective interactions involving potassium octatrienoate.
While direct studies on this compound are not available, research on structurally related fatty acids provides a framework for its potential antioxidant and anti-inflammatory mechanisms. These activities are intrinsically linked, as oxidative stress is a key driver of inflammatory responses. nih.gov Bioactive compounds with antioxidant effects are often also effective anti-inflammatory agents. nih.gov
The primary mechanisms are believed to involve the modulation of key signaling pathways that regulate inflammation and oxidative stress.
Inhibition of NF-κB Pathway: The Nuclear Factor-κB (NF-κB) signaling cascade is a central regulator of inflammation. mdpi.com Studies on related compounds, such as 7-octenoic acid and 8-oxo-9-octadecenoic acid (OOA), have demonstrated potent inhibitory effects on this pathway. mdpi.comnih.gov This inhibition is achieved by preventing the phosphorylation of key proteins like IκB-α and the p50 and p65 subunits of NF-κB. mdpi.comnih.gov By suppressing NF-κB activation, octatrienoates may downregulate the expression of numerous pro-inflammatory genes, leading to a reduction in inflammatory mediators. mdpi.com
Modulation of MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is another critical component in the inflammatory response. Research shows that related fatty acids can inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), two key components of the MAPK cascade. nih.gov This action helps to suppress the production of inflammatory factors like nitric oxide (NO) and various cytokines. nih.gov
Downregulation of Oxidative Stress: The antioxidant mechanism may be linked to the downregulation of enzymatic complexes responsible for generating reactive oxygen species (ROS). Specifically, studies point to the inhibition of the NADPH oxidase (NOX2) complex. mdpi.com By reducing the expression of essential NOX2 subunits such as p22phox, p47phox, and p67phox, octatrienoates can decrease the production of free radicals, thereby mitigating oxidative stress. mdpi.com
The culmination of these effects is a significant reduction in the production of key inflammatory markers.
Table 1: Effects of Related Fatty Acids on Inflammatory Markers
| Inflammatory Marker | Effect | Mechanism | Source |
|---|---|---|---|
| Nitric Oxide (NO) | Suppression | Downregulation of inducible nitric oxide synthase (iNOS) expression. | nih.gov |
| Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) | Reduction | Inhibition of NF-κB and MAPK signaling pathways. | mdpi.comnih.gov |
| Cyclooxygenase-2 (COX-2) | Downregulation | Suppression of the NF-κB signaling cascade. | mdpi.comnih.gov |
Interaction with Enzyme Systems and Pathways
Lipases are versatile enzymes that catalyze esterification reactions, often in non-aqueous media, to produce a wide range of industrially valuable esters. researchgate.net These biocatalytic processes are valued for their high selectivity and mild reaction conditions. nih.gov While specific studies on the lipase-catalyzed esterification of this compound are not detailed, the principles of these reactions are well-established for related fatty acids.
The process involves the reaction of a carboxylic acid with an alcohol, catalyzed by a lipase, with the removal of water as a by-product. nih.gov Lipases, such as those from Candida antarctica (CALB) or Rhizomucor miehei, are commonly used. nih.govmdpi.com Research has demonstrated the successful lipase-catalyzed esterification of C8 fatty acids like octanoic acid with various alcohols, including lignin-derived phenolics, to create lipophilic antioxidants. mdpi.com This indicates that the eight-carbon chain of octatrienoate is a suitable substrate for lipase enzymes.
The reaction can be performed under solvent-free conditions or in various organic solvents, and the efficiency can be enhanced by controlling water activity, for example, through pervaporation techniques. researchgate.netmdpi.com
Table 2: General Parameters for Lipase-Catalyzed Esterification
| Parameter | Description | Example | Source |
|---|---|---|---|
| Enzyme | Lipase from various microbial sources. | Lipase B from Candida antarctica (CALB). | mdpi.com |
| Substrates | Carboxylic Acid and Alcohol. | Octanoic Acid and Dihydroconiferyl Alcohol. | mdpi.com |
| Reaction Medium | Solvent-assisted or solvent-free. | Solvent-free with excess fatty acid. | mdpi.com |
| Product Yield | High conversion rates are achievable. | Up to 97% product yield. | mdpi.com |
Polyketides are a diverse class of natural products assembled by large multienzyme complexes known as polyketide synthases (PKSs). nih.gov The biosynthesis process resembles fatty acid synthesis, involving successive condensations of small carboxylic acid units. nih.gov The process begins with a "starter unit," which is the initial building block for the polyketide chain. nih.govyoutube.com
While acetyl-CoA is the most common starter unit, PKSs exhibit flexibility and can utilize a variety of other molecules. nih.govyoutube.com This selection is a key step that contributes to the structural diversity of polyketide natural products. researchgate.net The choice of the starter unit is typically governed by a specific domain within the PKS known as the starter unit:acyl-carrier protein transacylase (SAT) domain. nih.govresearchgate.net
Research into fungal PKS pathways has revealed that fatty acids larger than acetate can serve as starter units. researchgate.net Notably, octanoyl-CoA , the saturated C8 analogue of octatrienoyl-CoA, has been identified as a starter unit for a non-reducing PKS (NR-PKS) in the pathogenic fungi Coccidioides immitis and Coccidioides posadasii. researchgate.net In this pathway, the SAT domain demonstrates a preference for transferring octanoyl-CoA over shorter fatty acids like hexanoyl-CoA to initiate polyketide synthesis. researchgate.net This finding suggests that an octatrienoyl-CoA, derived from this compound, could potentially be utilized as a starter unit by certain PKSs with flexible SAT domains.
Table 3: Comparison of Common and Uncommon PKS Starter Units
| Starter Unit | Carbon Length | PKS Type | Organism Example | Source |
|---|---|---|---|---|
| Acetyl-CoA | C2 | NR-PKS (most common) | Various Fungi/Bacteria | nih.gov |
| Propionyl-CoA | C3 | Type I PKS | Saccharopolyspora erythraea | nih.gov |
| Hexanoyl-CoA | C6 | NR-PKS | Aspergillus parasiticus | nih.gov |
| Octanoyl-CoA | C8 | NR-PKS | Coccidioides immitis | researchgate.net |
There is currently no scientific literature available describing the substrate promiscuity of PoTeM cyclases or other enzymatic cyclization processes involving this compound or its derivatives. The concept of enzyme promiscuity, where an enzyme catalyzes reactions on non-native substrates, is a known driver of evolutionary innovation, but its specific application to the cyclization of octatrienoates has not been documented. nih.govnih.gov
Nuclear Receptor Signaling and Transcriptional Regulation by Retinoid Analogs
Retinoid analogs exert their effects by interacting with specific nuclear receptors, which are ligand-activated transcription factors. nih.gov These receptors play a pivotal role in a multitude of physiological processes, including cell differentiation, proliferation, and apoptosis, by controlling the expression of target genes. nih.gov The primary nuclear receptors involved in retinoid signaling are the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs). nih.gov
The classical mechanism of retinoid action is mediated through the binding of these compounds to RARs and RXRs. nih.gov These receptors form heterodimers (RAR/RXR) which then bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. nih.govnih.gov
In the absence of a ligand, the RAR/RXR heterodimer is bound to RAREs and complexed with corepressor proteins, which leads to the suppression of gene transcription. nih.govthegoodscentscompany.com The binding of a retinoid agonist to the ligand-binding domain of RAR induces a conformational change in the receptor. This alteration results in the dissociation of the corepressor complex and the recruitment of coactivator proteins. thegoodscentscompany.comnih.gov This coactivator complex then facilitates the transcription of the downstream target gene into messenger RNA (mRNA), which is subsequently translated into protein. thegoodscentscompany.com
The binding affinity of ligands to these receptors is a critical determinant of their biological activity. For instance, all-trans-retinoic acid (ATRA) binds with high affinity to RARs, while 9-cis-retinoic acid can bind to both RARs and RXRs. mdpi.com The specificity and affinity of a given retinoid analog for RAR and RXR subtypes (α, β, and γ) dictate the specific set of genes that will be regulated and, consequently, the cellular response. researchgate.net
| Compound | Receptor Target(s) | Binding Mechanism | Key Outcome |
|---|---|---|---|
| All-trans-retinoic acid (ATRA) | RARs | Binds to RAR in the RAR/RXR heterodimer | Induces conformational change, release of corepressors, and recruitment of coactivators |
| 9-cis-retinoic acid | RARs and RXRs | Can bind to either RAR or RXR in the heterodimer | Activates a broader range of target genes compared to RAR-selective ligands |
| Synthetic Rexinoids (e.g., Bexarotene) | RXRs | Specifically binds to RXR in the RAR/RXR heterodimer or RXR homodimers | Activates RXR-dependent signaling pathways |
Rexinoids, which are synthetic retinoids that selectively bind to and activate RXRs, have demonstrated the ability to inhibit oncogenic transformation. nih.gov The precise mechanisms are multifaceted and can involve the induction of cell differentiation, cell cycle arrest, and apoptosis.
One of the key mechanisms by which rexinoids inhibit cancer cell growth is through the activation of RXR heterodimers. RXR can form heterodimers with a variety of other nuclear receptors, including RAR, the vitamin D receptor (VDR), the thyroid hormone receptor (TR), and peroxisome proliferator-activated receptors (PPARs). By activating these heterodimers, rexinoids can modulate a diverse array of signaling pathways that are critical for cell growth and survival.
For example, the activation of RAR/RXR heterodimers by rexinoids can lead to the transcription of genes that promote cell differentiation, thereby causing cancer cells to lose their proliferative capacity and adopt a more mature, non-cancerous phenotype. Furthermore, rexinoids can induce apoptosis in tumor cells, a process of programmed cell death that is essential for eliminating abnormal cells. nih.gov
Activator Protein 1 (AP-1) is a transcription factor that plays a crucial role in cell proliferation, differentiation, and transformation. AP-1 is a dimeric complex typically composed of proteins from the Jun and Fos families. The activity of AP-1 is often elevated in cancer cells, where it contributes to tumor growth and progression by regulating the expression of genes involved in cell cycle progression and invasion.
Certain retinoids have been shown to antagonize the activity of AP-1. This anti-AP-1 activity is a significant mechanism underlying their growth-inhibitory effects on cancer cells. The inhibition of AP-1 by retinoids can occur through several mechanisms. One proposed mechanism involves the direct interaction between the retinoid receptor complex and components of the AP-1 complex, leading to the mutual repression of their transcriptional activities.
| Mechanism | Description | Effect on Cancer Cells |
|---|---|---|
| Direct Interaction | The activated retinoid receptor complex physically interacts with the AP-1 transcription factor complex. | Inhibition of AP-1 DNA binding and transcriptional activity. |
| Coactivator Competition | Retinoid receptors and AP-1 compete for the same limited pool of transcriptional coactivator proteins. | Reduced availability of coactivators for AP-1, leading to decreased expression of AP-1 target genes. |
Analytical Methodologies for Compound Characterization and Quantification
Chromatographic Separation Techniques
Chromatographic methods are fundamental for the isolation of potassium octatrienoate from complex matrices and for the separation of its various isomers. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are particularly well-suited for the analysis of fatty acid salts.
High-performance liquid chromatography is a cornerstone technique for the analysis of polyunsaturated fatty acids and their salts. aocs.org Reversed-phase HPLC is commonly employed, where the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. aocs.org For a compound like this compound, a C18 column is often the stationary phase of choice. hplc.eu The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with a small percentage of acetic acid to ensure the protonation of the carboxylate group, which can improve peak shape and retention. researchgate.net Detection is frequently accomplished using a UV detector, as the conjugated double bond system in octatrienoate provides significant UV absorbance. researchgate.net
Capillary electrophoresis offers a high-efficiency separation alternative to HPLC, particularly for charged species like the octatrienoate anion. creative-biolabs.com This technique separates ions based on their electrophoretic mobility in an electric field. creative-biolabs.com For short-chain fatty acids, CE provides rapid analysis times and requires minimal sample and solvent volumes. creative-biolabs.comscielo.br Indirect UV-Vis detection is a common approach where a chromophoric compound is added to the background electrolyte, and the displacement of this chromophore by the analyte ions results in a detectable signal. nih.gov The addition of cyclodextrins to the electrolyte can aid in the separation of isomers. rsc.org
Table 1: Representative HPLC Parameters for Polyunsaturated Fatty Acid Salt Analysis
| Parameter | Value/Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 80:20 v/v) with 0.1% Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 205 nm |
| Injection Volume | 20 µL |
| Temperature | Ambient |
Table 2: Illustrative Capillary Electrophoresis Conditions for Short-Chain Fatty Acid Anion Separation
| Parameter | Value/Condition |
|---|---|
| Capillary | Fused silica (B1680970) (e.g., 50 µm i.d., 50 cm total length) |
| Background Electrolyte | Benzoic acid solution with α-cyclodextrin |
| Applied Voltage | 20 kV |
| Detection | Indirect UV-Vis |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Temperature | 25 °C |
Spectrophotometric Quantification Methods (e.g., UV-Vis)
UV-Visible spectrophotometry is a straightforward and effective method for the quantification of this compound in solution. The technique relies on the principle that the conjugated triene system of the octatrienoate anion absorbs light in the ultraviolet region of the electromagnetic spectrum. aelabgroup.com According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of this compound of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for conjugated trienes typically falls in the range of 260-280 nm. The absorbance of an unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve. This method is widely used in quality control for its simplicity, speed, and cost-effectiveness. aelabgroup.com
Table 3: Typical Parameters for UV-Vis Spectrophotometric Quantification
| Parameter | Value/Condition |
|---|---|
| Wavelength Range | 200 - 400 nm |
| Wavelength of Max. Absorbance (λmax) | Estimated 260-280 nm |
| Solvent (Blank) | Methanol or Ethanol (B145695) |
| Cuvette Path Length | 1 cm |
| Calibration Standards | 1 - 25 µg/mL |
Advanced Mass Spectrometry Techniques
Mass spectrometry (MS) is an indispensable tool for the determination of the molecular weight and elemental composition of this compound. When coupled with a chromatographic separation technique such as gas chromatography (GC-MS) or liquid chromatography (LC-MS), it provides a powerful method for both qualitative and quantitative analysis.
For the analysis of fatty acids like octatrienoic acid, derivatization to a more volatile ester, such as a methyl or isobutyl ester, is often performed prior to GC-MS analysis. nih.gov This enhances the compound's thermal stability and chromatographic behavior. The resulting mass spectrum will show a molecular ion peak corresponding to the ester, and characteristic fragmentation patterns can aid in structural confirmation.
Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that is well-suited for the analysis of ionic compounds like this compound. In positive ion mode, the spectrum would be expected to show a peak corresponding to the potassium adduct of the octatrienoic acid molecule or the intact potassium salt. In negative ion mode, a prominent peak for the deprotonated octatrienoate anion would be observed. High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the determination of the elemental formula.
Table 4: Representative Mass Spectrometry Data for this compound
| Ionization Mode | Expected m/z | Ion Species |
|---|---|---|
| ESI Positive | 177.04 | [C8H9O2K]+ |
| ESI Negative | 137.06 | [C8H9O2]- |
Spectroscopic Techniques for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful techniques for the detailed structural and conformational analysis of this compound.
¹H NMR spectroscopy provides information about the number and types of protons in the molecule, as well as their connectivity. For the octatrienoate anion, the spectrum would show signals corresponding to the methyl, methylene, and vinyl protons. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the vinyl protons are particularly informative for determining the stereochemistry (E/Z configuration) of the double bonds.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the octatrienoate anion will give a distinct signal, with the carboxylate carbon appearing at a characteristic downfield chemical shift.
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylate group (COO-), typically a strong asymmetric stretching vibration around 1550-1610 cm⁻¹ and a weaker symmetric stretching vibration around 1400-1440 cm⁻¹. The C=C stretching vibrations of the conjugated system would also be present, as well as C-H stretching and bending vibrations.
Table 5: Predicted ¹H NMR Chemical Shifts for the Octatrienoate Anion
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH3 | 1.7 - 1.9 | Doublet |
| Vinyl CH | 5.5 - 7.5 | Multiplet |
Table 6: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| C=O (carboxylate) | 1550 - 1610 (asymmetric stretch) |
| C=O (carboxylate) | 1400 - 1440 (symmetric stretch) |
| C=C (conjugated) | ~1600 - 1650 |
| =C-H | ~3010 - 3095 (stretch) |
| =C-H | ~675 - 1000 (bend) |
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways and Catalytic Methods
The synthesis of potassium octatrienoate, a conjugated polyene carboxylate, currently lacks a well-established and optimized methodology in publicly available scientific literature. Future research will likely focus on developing efficient and stereoselective synthetic routes. Drawing from advances in the synthesis of other conjugated dienes and polyenes, several promising avenues can be explored.
One key area of investigation will be the application of modern organometallic catalysis. Palladium-catalyzed cross-coupling reactions, for instance, have proven effective in the stereoselective construction of conjugated systems nih.gov. Methodologies such as the Suzuki-Miyaura coupling or Heck-type reactions could be adapted to form the carbon-carbon double bonds of the octatrienoate backbone with high control over the geometry of the final product. The development of novel catalyst systems, potentially involving other transition metals like nickel or ruthenium, could offer alternative pathways with improved yields and milder reaction conditions bdu.ac.inacademie-sciences.frrsc.org.
Another promising approach is the exploration of catalytic dienylation, an emergent strategy for the direct installation of unsaturated four-carbon atom units nih.gov. This could potentially streamline the synthesis of the octatrienoate chain. Furthermore, cascade reactions catalyzed by transition metals could enable the construction of the polyene framework in a single, atom-economical step nih.gov.
The table below outlines potential catalytic systems that could be investigated for the synthesis of octatrienoic acid, the precursor to this compound.
| Catalytic System | Potential Reaction Type | Key Advantages |
| Palladium(0) with phosphine ligands | Suzuki-Miyaura Coupling | High stereoselectivity, functional group tolerance |
| Palladium(II) acetate | Heck Reaction | Readily available catalyst, good for vinylation |
| Nickel(II) complexes | Kumada Coupling | Cost-effective, reactive with a variety of substrates |
| Ruthenium-based metathesis catalysts | Enyne Metathesis | Formation of conjugated dienes from simpler precursors |
Advanced Characterization Techniques for Unraveling Complex Structures
A thorough understanding of the physicochemical properties of this compound necessitates the use of a suite of advanced characterization techniques. While basic information such as its CAS number (1147842-10-1) is available, detailed spectroscopic data is largely absent from the literature thegoodscentscompany.com. Future research will need to focus on a comprehensive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR will be fundamental in confirming the structure of synthesized this compound. 2D NMR techniques, such as COSY, HSQC, and HMBC, will be crucial for unambiguously assigning all proton and carbon signals, confirming the connectivity of the carbon backbone, and determining the stereochemistry of the double bonds thno.orgresearchgate.netnih.govnih.gov.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be essential for confirming the elemental composition of this compound. Tandem MS (MS/MS) experiments will be invaluable for studying its fragmentation patterns, which can provide further structural information about the polyene chain and the carboxylate group researchgate.netlibretexts.orglibretexts.orgwikipedia.orgchemguide.co.uk.
Vibrational Spectroscopy: Fourier-transform infrared (FTIR) and Raman spectroscopy will provide insights into the vibrational modes of the molecule. FTIR is particularly useful for identifying the characteristic stretches of the carboxylate group and the carbon-carbon double bonds researchgate.netresearchgate.netnih.govsigmaaldrich.com. Raman spectroscopy, which is highly sensitive to the vibrations of conjugated polyene systems, can offer detailed information about the conformation and electronic structure of the octatrienoate backbone nih.govnih.govphysicsopenlab.orgresearchgate.net.
The following table provides a hypothetical summary of the expected spectroscopic data for potassium (2E,4E,6E)-octa-2,4,6-trienoate, which would need to be confirmed by experimental studies.
| Technique | Expected Observations | Information Gained |
| ¹H NMR | Complex multiplets in the olefinic region (δ 5.5-7.5 ppm), signals for the terminal methyl group. | Confirmation of proton environment and stereochemistry. |
| ¹³C NMR | Signals in the olefinic region (δ 120-150 ppm), a signal for the carboxylate carbon (δ > 170 ppm). | Confirmation of the carbon skeleton. |
| HRMS | Accurate mass measurement corresponding to the molecular formula C₈H₉KO₂. | Elemental composition. |
| FTIR | Strong absorption band for the carboxylate (COO⁻) asymmetric stretch (~1550-1610 cm⁻¹), C=C stretching bands. | Presence of key functional groups. |
| Raman | Intense bands corresponding to the C=C stretching modes of the conjugated system. | Information on conjugation and molecular structure. |
Deeper Elucidation of Molecular Mechanisms in Biological Systems
The limited available information suggests that this compound may have applications in cosmetics as an antioxidant and in formulations for treating alopecia thegoodscentscompany.comgoogle.com. However, the underlying molecular mechanisms for these or any other biological activities remain uninvestigated. Future research should aim to elucidate how this compound interacts with biological systems at a molecular level.
Initial studies could involve in vitro assays to screen for a range of biological activities, such as antioxidant capacity, anti-inflammatory effects, and cytotoxicity in various cell lines. Should any significant activity be identified, subsequent research could delve into the specific molecular pathways involved. For example, if antioxidant properties are confirmed, studies could investigate its ability to scavenge free radicals, chelate metal ions, or upregulate endogenous antioxidant enzymes.
If this compound shows potential as a modulator of hair growth, research could focus on its effects on dermal papilla cells, keratinocytes, and the hair follicle cycle. This would involve studying its influence on relevant signaling pathways, such as Wnt/β-catenin or BMP signaling, and gene expression related to hair growth.
The broader class of unsaturated carboxylates has been shown to possess a range of biological activities, including antimicrobial and antitumor effects, often through coordination with metal ions mdpi.combohrium.com. Investigating the potential of this compound to interact with biologically relevant metal ions could be another fruitful area of research.
Development of Computational Models for Predictive Chemistry
In the absence of extensive experimental data, computational modeling can serve as a powerful tool to predict the properties and behavior of this compound, thereby guiding future experimental work.
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemistry methods can be employed to calculate the optimized molecular geometry, electronic structure, and spectroscopic properties (NMR, IR, Raman) of this compound nih.govsemanticscholar.org. Such calculations can aid in the interpretation of experimental spectra and provide insights into the molecule's reactivity and stability.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of this compound in different environments, such as in aqueous solution or interacting with lipid membranes nih.govyoutube.comnih.govmdpi.comrsc.org. These simulations can provide information on its conformational dynamics, solvation properties, and potential to permeate biological membranes, which is crucial for understanding its bioavailability and biological activity.
Predictive Models for Bioactivity: By leveraging computational approaches like Quantitative Structure-Activity Relationship (QSAR) modeling, it may be possible to predict the potential biological activities of this compound based on its chemical structure. These models could help to prioritize experimental screening efforts.
The following table outlines potential computational studies and the insights they could provide.
| Computational Method | Focus of Study | Predicted Information |
| Density Functional Theory (DFT) | Molecular structure and electronics | Optimized geometry, vibrational frequencies, NMR chemical shifts, electronic properties. |
| Molecular Dynamics (MD) | Behavior in solution and with biomolecules | Solvation free energy, diffusion coefficient, interaction with lipid bilayers or proteins. |
| QSAR Modeling | Prediction of biological activity | Potential for antioxidant, anti-inflammatory, or other biological effects. |
Q & A
Q. What are the established synthetic pathways for potassium octatrienoate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via carboxylation of octatriene derivatives under alkaline conditions. Key factors include temperature control (e.g., 0–5°C to prevent polymerization), stoichiometric ratios of reactants (e.g., KOH:octatriene), and inert atmospheres to avoid oxidation. Purification often involves recrystallization from ethanol/water mixtures or column chromatography. Yield optimization requires balancing reaction time and catalyst selection (e.g., phase-transfer catalysts for biphasic systems) .
Q. How is this compound characterized spectroscopically, and what are the critical markers for confirming its structure?
- IR Spectroscopy : Look for C=O stretching (~1680–1720 cm⁻¹) and conjugated C=C stretches (~1600–1650 cm⁻¹).
- NMR : NMR should show vinyl proton splitting patterns (e.g., doublets of doublets for conjugated trienes) and NMR resonance for carboxylate carbons (~170–180 ppm).
- Mass Spectrometry : Molecular ion peaks ([M⁻] at m/z corresponding to C₈H₉KO₂⁻) and fragmentation patterns (e.g., loss of CO₂) validate the structure .
Q. What are the solubility properties of this compound in polar vs. nonpolar solvents, and how do these affect its reactivity?
this compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to ionic interactions, but insoluble in hydrocarbons. Solvent choice impacts reaction pathways: polar solvents stabilize the carboxylate anion, enhancing nucleophilicity in SN2 reactions, while low-polarity media may favor radical intermediates .
Advanced Research Questions
Q. How can contradictions in reported thermodynamic stability data for this compound be resolved methodologically?
Discrepancies in stability studies (e.g., conflicting ΔH values) often arise from variations in calorimetric techniques (DSC vs. solution calorimetry) or sample purity. To resolve these:
- Standardize purification protocols (e.g., HPLC for >99% purity).
- Use multiple complementary methods (e.g., TGA for decomposition kinetics paired with computational DFT calculations).
- Conduct error analysis to quantify instrumental vs. procedural uncertainties .
Q. What experimental design considerations are critical for studying the compound’s photochemical behavior?
- Light Source Calibration : Ensure wavelength specificity (e.g., 254 nm for UV-induced isomerization studies).
- Quenching Mechanisms : Use radical traps (e.g., TEMPO) to distinguish between singlet and triplet pathways.
- In Situ Monitoring : Employ UV-Vis or Raman spectroscopy to track real-time structural changes.
- Control oxygen levels rigorously, as triplet oxygen quenches excited states .
Q. How do computational models (e.g., DFT, MD) align with experimental data on this compound’s conformational dynamics?
Discrepancies between computational and experimental results (e.g., rotational barriers) often stem from approximations in solvation models or basis sets. Mitigation strategies:
- Validate simulations against crystallographic data or NMR NOE measurements.
- Use hybrid functionals (e.g., B3LYP-D3) with implicit solvent models (e.g., SMD) for better agreement.
- Perform sensitivity analyses to identify dominant variables (e.g., torsional angles) .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing variability in this compound’s catalytic performance across replicates?
- Multivariate Analysis : PCA or PLS regression to identify experimental factors (e.g., temperature, solvent) most correlated with yield variability.
- Error Propagation : Use Monte Carlo simulations to quantify uncertainty in kinetic parameters (e.g., ).
- Outlier Detection : Apply Grubbs’ test or Chauvenet’s criterion to exclude anomalous data points .
Q. How can isotopic labeling (e.g., , ) elucidate mechanistic pathways in this compound-mediated reactions?
- Tracer Studies : Introduce -labeled carboxylate groups to track bond cleavage/formation via NMR or MS.
- Kinetic Isotope Effects (KIE) : Compare in deuterated solvents to distinguish between proton-coupled electron transfer (PCET) and radical mechanisms .
Tables for Key Findings
| Property | Experimental Value | Method | Reference |
|---|---|---|---|
| Melting Point | 215–218°C (dec.) | DSC | |
| Solubility in DMSO | 0.45 M | Gravimetric Analysis | |
| UV | 268 nm | UV-Vis (MeOH) | |
| DFT | 12.3 kJ/mol | B3LYP/6-311+G(d,p) |
Guidelines for Further Research
- Contradiction Resolution : Replicate studies using standardized protocols (e.g., IUPAC guidelines) .
- Interdisciplinary Approaches : Combine synthetic chemistry with computational modeling for predictive insights .
- Data Transparency : Publish raw datasets and code repositories to facilitate meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
